molecular formula C₁₄H₁₅N₃ B1145916 Varénicline méthylique CAS No. 1333145-89-3

Varénicline méthylique

Numéro de catalogue: B1145916
Numéro CAS: 1333145-89-3
Poids moléculaire: 225.29
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . Methyl Varenicline retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.

Applications De Recherche Scientifique

Methyl Varenicline has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .

Pharmacokinetics

Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .

Result of Action

Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .

Action Environment

The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .

Safety and Hazards

Varenicline has been associated with seizures and some patients who drink while taking the drug may become aggressive or black out . The FDA continues to believe that the drug’s benefits outweigh the risks and the current warnings in the Chantix drug label are appropriate . The risk of serious neuropsychiatric events with Chantix is currently highlighted in the Boxed Warning and Warnings and Precautions section of the physician label and in the patient Medication Guide .

Orientations Futures

Most people take varenicline for 12 weeks . Your healthcare provider might prescribe it for longer, if needed . The health benefits of stopping smoking outweigh the cancer risk from the nitrosamine impurity in varenicline .

Analyse Biochimique

Biochemical Properties

Methyl Varenicline is known to interact with nicotinic acetylcholine receptors, specifically as a partial agonist of the alpha4/beta2 subtype . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

In the context of cellular effects, Methyl Varenicline has been shown to have an impact on various types of cells and cellular processes. It influences cell function by modulating the activity of nicotinic acetylcholine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl Varenicline involves its action as a partial agonist at certain nicotinic acetylcholine receptors . It competes with nicotine for binding sites, exerting mild agonistic activity that is much lower than nicotine . This action is thought to ease withdrawal symptoms in the context of smoking cessation .

Temporal Effects in Laboratory Settings

Studies have shown that treatment guess during a placebo-controlled laboratory study of varenicline can impact measures of craving, smoking reward, and smoking reinforcement .

Dosage Effects in Animal Models

In animal models, the effects of Methyl Varenicline can vary with different dosages

Metabolic Pathways

Methyl Varenicline undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged . The metabolite profiles for circulation and urine were found to be similar for smokers and nonsmokers .

Transport and Distribution

It is known that most of the active compound is excreted by the kidneys .

Analyse Des Réactions Chimiques

Methyl Varenicline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:

Methyl Varenicline’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methyl Varenicline involves the conversion of 6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A) to Methyl Varenicline (compound B) through a series of chemical reactions.", "Starting Materials": [ "6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A)", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Compound A is reacted with methylamine in methanol to form N-methyl-6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound C).", "Step 2: Compound C is treated with sodium cyanoborohydride in methanol to reduce the imine group and form N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound D).", "Step 3: Compound D is reacted with hydrochloric acid to form the hydrochloride salt of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound E).", "Step 4: Compound E is treated with sodium hydroxide in water to form the free base of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound F).", "Step 5: Compound F is reacted with methyl iodide in ethyl acetate to form the methylated product, Methyl Varenicline (compound B)." ] }

Numéro CAS

1333145-89-3

Formule moléculaire

C₁₄H₁₅N₃

Poids moléculaire

225.29

Synonymes

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.